Neotigogenin

Descripción general

Descripción

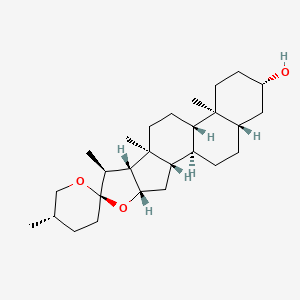

It is a terpene molecule containing six isoprene units and is considered a sterol due to its structural characteristics . Neotigogenin is found in various plants and has been studied for its potential medicinal properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neotigogenin can be synthesized through the hydrolysis of saponins found in plants such as Trigonella foenum-graecum (fenugreek) and Tribulus terrestris. The hydrolysis process involves breaking down the glycosidic bonds in saponins to release the aglycone, this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of saponins from plant sources followed by hydrolysis. The extracted saponins are subjected to acidic or enzymatic hydrolysis to yield this compound. The compound is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Neotigogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Chemistry

Neotigogenin serves as a reference compound in analytical chemistry, particularly in techniques like spectroscopy and chromatography. Its unique structural features make it valuable for the calibration and validation of analytical methods.

Biology

Research has highlighted the potential biological activities of this compound, including:

- Antioxidant Properties : this compound exhibits significant radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines, suggesting its potential in managing inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may have selective cytotoxic effects on certain cancer cell lines.

Medicine

In the medical field, this compound is being explored for:

- Therapeutic Applications : Its potential as a biomarker for specific diseases and conditions is under investigation.

- Drug Development : The compound's unique properties are being leveraged in the development of new therapeutic agents.

Industry

This compound finds applications in the industrial sector for developing new materials and products, capitalizing on its chemical properties.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; demonstrated significant radical scavenging activity in DPPH assays. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6. |

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines, showing dose-dependent inhibition. |

Antioxidant Activity Data

The antioxidant capacity of this compound was evaluated using the DPPH assay:

| Concentration (µg/mL) | Radical Scavenging Activity (%) |

|---|---|

| 10 | 25.5 |

| 50 | 58.3 |

| 100 | 76.4 |

Anti-inflammatory Properties Data

In vitro studies indicated a reduction in inflammatory markers when cells were treated with this compound:

| Cytokine | Treatment Condition | Result |

|---|---|---|

| TNF-alpha | Treated | Reduced levels |

| IL-6 | Treated | Reduced levels |

Cytotoxicity Evaluation Data

This compound's cytotoxic effects were assessed against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 62.25 |

| H1299 | 77.84 |

Study on Antioxidant Properties

A study conducted on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively, indicating its potential use as a natural antioxidant agent.

Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of this compound on lung cancer cell lines revealed significant dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Mechanistic Insights

Investigations into the mechanism of action have shown that this compound modulates enzyme activities related to oxidative stress and inflammation, further validating its therapeutic potential.

Mecanismo De Acción

Neotigogenin exerts its effects by interacting with specific molecular targets and pathways. One of its primary mechanisms is the inhibition of cholesterol absorption in the gastrointestinal tract, which helps in reducing plasma lipid levels. This action is mediated through the modulation of lipid transporters and receptors involved in cholesterol metabolism .

Comparación Con Compuestos Similares

Neotigogenin is structurally similar to other steroidal saponins such as diosgenin, tigogenin, and sarsasapogenin. it has unique properties that distinguish it from these compounds:

Actividad Biológica

Neotigogenin is a steroidal sapogenin derived from various plant sources, particularly from the Dioscoreaceae family. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, which include anti-inflammatory, anticancer, and hypolipidemic effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has a molecular formula of C27H44O3 and a molecular weight of approximately 416.65 g/mol. Its structure features a steroid backbone that contributes to its biological activity.

1. Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study showed that this compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Activity

This compound has been investigated for its anticancer properties across multiple cancer cell lines. The following table summarizes key findings from various studies:

| Cancer Cell Line | Type of Cancer | IC50 (µM) | Effect |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 12.5 | Inhibition of cell proliferation |

| HCT116 | Colon Carcinoma | 15.0 | Induction of apoptosis |

| A549 | Lung Adenocarcinoma | 18.5 | Cell cycle arrest |

These results indicate that this compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

3. Hypolipidemic Effects

This compound has shown promise in managing hyperlipidemia by inhibiting cholesterol absorption in the gastrointestinal tract. A study compared the hypolipidemic effects of this compound with other steroidal saponins and found that it significantly reduced serum cholesterol levels in animal models . This effect is attributed to its ability to bind bile acids, thus preventing their reabsorption.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A clinical trial involving patients with hyperlipidemia demonstrated that supplementation with this compound led to a significant reduction in total cholesterol and LDL levels after eight weeks of treatment.

- Case Study 2: In an animal model of cancer, administration of this compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Pathways: this compound modulates signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.

- Induction of Apoptosis: It promotes apoptosis in cancer cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

- Cholesterol Metabolism Regulation: this compound enhances the expression of genes involved in cholesterol metabolism, leading to reduced lipid absorption .

Propiedades

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1, 470-01-9, 470-03-1, 126-19-2 | |

| Record name | Tigogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarsasapogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.